![molecular formula C13H21N3O3 B11849915 tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Hidroximetil)-1-metil-6,7-dihidro-1H-imidazo[4,5-c]piridina-5(4H)-carboxilato de terc-butilo es un compuesto orgánico complejo que pertenece a la clase de las imidazo[4,5-c]piridinas. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, un grupo hidroximetil y un éster carboxilato.
Métodos De Preparación
La síntesis del 4-(Hidroximetil)-1-metil-6,7-dihidro-1H-imidazo[4,5-c]piridina-5(4H)-carboxilato de terc-butilo generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de imidazo[4,5-c]piridina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo terc-butilo: Este paso a menudo implica el uso de haluros de terc-butilo en presencia de una base.
Hidroximetilación: El grupo hidroximetil se puede introducir mediante una reacción de hidroximetilación utilizando formaldehído y un catalizador adecuado.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con alcohol terc-butílico en condiciones ácidas.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
El 4-(Hidroximetil)-1-metil-6,7-dihidro-1H-imidazo[4,5-c]piridina-5(4H)-carboxilato de terc-butilo sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el núcleo de imidazo[4,5-c]piridina, utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo terc-butilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Hidrólisis del éster: El grupo éster se puede hidrolizar al ácido carboxílico correspondiente en condiciones ácidas o básicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, aminas, alcoholes). Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes e imidazo[4,5-c]piridinas sustituidas.
Aplicaciones Científicas De Investigación
El 4-(Hidroximetil)-1-metil-6,7-dihidro-1H-imidazo[4,5-c]piridina-5(4H)-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del 4-(Hidroximetil)-1-metil-6,7-dihidro-1H-imidazo[4,5-c]piridina-5(4H)-carboxilato de terc-butilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, dependiendo de sus modificaciones estructurales. También puede interactuar con los receptores celulares, influyendo en las vías de transducción de señales y las respuestas celulares. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
El 4-(Hidroximetil)-1-metil-6,7-dihidro-1H-imidazo[4,5-c]piridina-5(4H)-carboxilato de terc-butilo se puede comparar con otros compuestos similares, tales como:
2-metil 6,7-dihidrooxazolo[5,4-c]piridina-2,5(4H)-dicarboxilato de terc-butilo: Este compuesto tiene una estructura central similar pero difiere en la presencia de un anillo oxazolo.
4-terc-butilpiridina: Este compuesto comparte el grupo terc-butilo pero carece del núcleo de imidazo[4,5-c]piridina.
(5-metoxi-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina-2-carboxilato de terc-butilo: Este compuesto tiene un grupo éster similar pero difiere en la presencia de un grupo metoxi y un anillo dioxaborolano.
Propiedades
Fórmula molecular |
C13H21N3O3 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)14-8-15(9)4/h8,10,17H,5-7H2,1-4H3 |
Clave InChI |
DROLGHGKHHDECN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


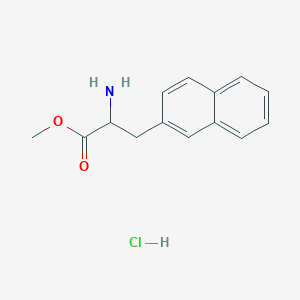
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
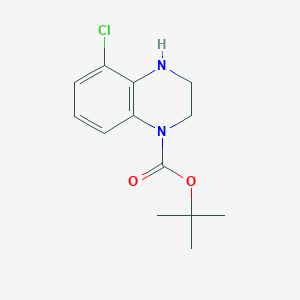
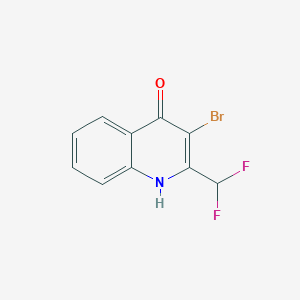
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
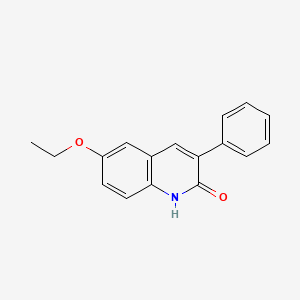
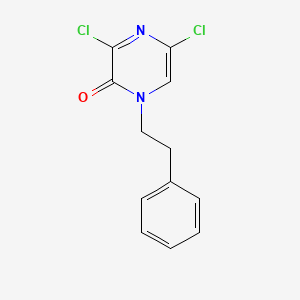

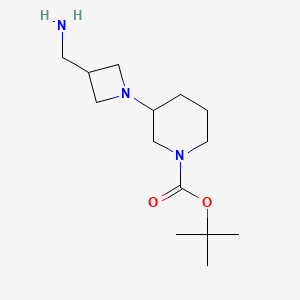
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
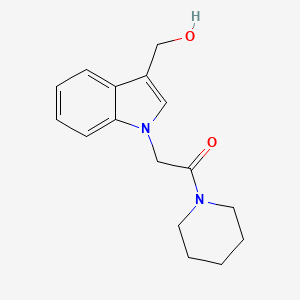
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

